molecular formula C11H9ClN2O2S B1411041 Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1993310-55-6

Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1411041
CAS No.: 1993310-55-6
M. Wt: 268.72 g/mol
InChI Key: DXPHZSWHEXMEGJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Structure and Identification

Molecular Formula and Weight

Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate possesses a molecular formula of C₁₃H₁₁ClN₂O₂S, which can be deduced from the structural components present in this heterocyclic compound. The molecular structure incorporates thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. Based on analogous thiadiazole carboxylate esters found in chemical databases, the calculated molecular weight is approximately 294.75 grams per mole. This molecular weight places the compound within a moderate range for organic molecules, making it suitable for various synthetic and analytical applications.

The molecular composition reflects the combination of the 1,3,4-thiadiazole heterocyclic core with the 2-chlorophenyl substituent and the ethyl carboxylate ester group. Related compounds in the search results demonstrate similar molecular weight ranges, such as ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate, which has a molecular weight of 234.27 grams per mole. The additional chlorine atom in the 2-chlorophenyl group contributes approximately 35.45 atomic mass units to the overall molecular weight compared to the unsubstituted phenyl analog.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is this compound, which precisely describes the structural arrangement and substitution pattern. This nomenclature follows standard IUPAC conventions for heterocyclic compounds, where the thiadiazole ring system serves as the parent structure, numbered to give the lowest possible numbers to the heteroatoms. The systematic name clearly indicates the positions of all substituents: the 2-chlorophenyl group at position 5 of the thiadiazole ring and the ethyl carboxylate group at position 2.

Alternative naming conventions may include 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, which emphasizes the ester functionality. Chemical databases often employ various synonym formats to facilitate compound identification and retrieval. The naming pattern follows established conventions observed in related compounds, such as the various thiadiazole derivatives documented in chemical databases, including ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate and ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

Structural Features of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system forms the core structural framework of this compound, contributing significantly to its chemical and physical properties. This five-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4, creating a unique electronic environment with delocalized pi-electron density. The arrangement of heteroatoms in the 1,3,4-thiadiazole scaffold provides multiple sites for hydrogen bonding and dipole interactions, as evidenced by the extensive hydrogen bonding patterns observed in crystallographic studies of related compounds.

The thiadiazole ring exhibits aromatic character due to the delocalization of six pi-electrons across the five-membered ring system. This aromaticity imparts stability to the molecule while maintaining reactivity at specific positions for substitution reactions. The electron-withdrawing nature of the nitrogen and sulfur atoms influences the electronic distribution throughout the ring, affecting the reactivity of attached substituents. Similar structural features are observed in related thiadiazole compounds, such as 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole, which demonstrates the versatility of the thiadiazole scaffold for accommodating various substituents.

The 1,3,4-thiadiazole ring system also provides conformational rigidity to the overall molecular structure, restricting rotation around certain bonds and contributing to specific three-dimensional arrangements. This rigidity can influence intermolecular interactions and packing arrangements in solid-state structures, as observed in crystallographic analyses of thiadiazole derivatives.

Impact of 2-Chlorophenyl and Ethyl Carboxylate Substituents

The 2-chlorophenyl substituent at position 5 of the thiadiazole ring introduces significant electronic and steric effects that influence the compound's overall properties. The chlorine atom at the ortho position of the phenyl ring creates an electron-withdrawing inductive effect while also providing potential sites for intermolecular interactions. The ortho-chloro substitution pattern can influence the conformational preferences of the phenyl ring relative to the thiadiazole plane due to steric interactions between the chlorine atom and the ring system. Similar effects are observed in related compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, which demonstrates the structural significance of the 2-chlorophenyl group.

The ethyl carboxylate ester group at position 2 of the thiadiazole ring provides both electronic and steric contributions to the molecular structure. The carbonyl carbon exhibits electrophilic character due to the electron-withdrawing effect of the oxygen atoms, making it susceptible to nucleophilic attack. The ester functionality also introduces conformational flexibility through rotation around the carbon-oxygen single bonds, allowing for different spatial arrangements of the ethyl group. The presence of the ester group enhances the compound's solubility in organic solvents while providing opportunities for hydrolysis reactions under appropriate conditions.

The combination of these two substituents creates a unique electronic environment around the thiadiazole core, with the electron-withdrawing effects of both the 2-chlorophenyl group and the carboxylate ester influencing the electron density distribution throughout the molecule. This electronic modulation can affect various properties, including chemical reactivity, spectroscopic characteristics, and intermolecular interactions.

Physical Properties

Physical State and Appearance

This compound typically exists as a solid under standard laboratory conditions, based on the physical characteristics observed for structurally related thiadiazole derivatives. The compound likely exhibits a crystalline or amorphous solid appearance, similar to other ethyl thiadiazole carboxylates documented in chemical literature. The presence of the aromatic 2-chlorophenyl group and the planar thiadiazole ring system contributes to intermolecular π-π stacking interactions that stabilize the solid state.

The color of the compound may range from off-white to pale yellow, as commonly observed in substituted thiadiazole derivatives. The specific appearance can be influenced by the purity of the sample, crystal structure, and any potential impurities present. Related compounds, such as 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole, are reported to have a yellow appearance, suggesting that substituted thiadiazoles often exhibit some degree of coloration due to their extended conjugated systems.

The physical handling characteristics of the compound would be consistent with typical organic crystalline materials, requiring appropriate storage conditions to maintain stability and prevent degradation. The solid nature of the compound facilitates purification through recrystallization techniques and enables straightforward analytical characterization.

Melting and Boiling Points

The melting point of this compound would be expected to fall within a range typical for substituted aromatic heterocycles with similar molecular weights and structural features. Based on analogous compounds and structure-property relationships, the melting point would likely occur between 80-150°C, though specific experimental determination would be required for precise values. The presence of the 2-chlorophenyl group typically elevates melting points due to increased intermolecular interactions and enhanced crystal packing efficiency.

The boiling point of the compound would be significantly higher than the melting point, likely exceeding 300°C under standard atmospheric pressure. However, decomposition may occur before reaching the true boiling point, as is common with thermally sensitive heterocyclic compounds containing multiple functional groups. Related compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, show predicted boiling points around 393.8°C at 760 mmHg, though these values should be interpreted with caution due to potential thermal decomposition.

The thermal stability of the compound would be influenced by the electron-withdrawing nature of the substituents and the aromatic character of the thiadiazole ring. Degradation pathways might involve ester hydrolysis, decarboxylation, or fragmentation of the heterocyclic ring system at elevated temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of this compound would be influenced by the balance between polar and nonpolar structural features within the molecule. The presence of the ethyl carboxylate ester group provides some degree of polarity and potential for hydrogen bonding interactions with protic solvents, while the aromatic 2-chlorophenyl group and the thiadiazole ring contribute to the compound's affinity for organic solvents.

The compound would likely exhibit good solubility in moderately polar organic solvents such as ethanol, methanol, acetone, and dichloromethane. The ester functionality typically enhances solubility in alcoholic solvents through hydrogen bonding interactions and dipole-dipole forces. Nonpolar solvents like hexane or petroleum ether would provide limited solubility due to the polar functional groups present in the molecule.

Aqueous solubility would be expected to be limited due to the predominant hydrophobic character of the aromatic systems and the lack of strongly polar or ionizable groups. However, the ester group may provide some degree of water solubility, particularly in aqueous-organic mixed solvent systems. The chlorine substituent may slightly reduce water solubility compared to unsubstituted analogs due to its hydrophobic character.

Stability Characteristics Under Different Conditions

The stability of this compound under various environmental conditions would be primarily governed by the reactivity of the ester functional group and the robustness of the thiadiazole ring system. Under neutral conditions at room temperature, the compound would be expected to remain stable for extended periods when properly stored. The aromatic character of both the thiadiazole ring and the chlorophenyl group contributes to overall molecular stability.

Hydrolytic stability would be a consideration under aqueous conditions, particularly at elevated temperatures or extreme pH values. The ethyl ester group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, which could lead to formation of the corresponding carboxylic acid. Storage conditions should minimize exposure to moisture and extreme pH environments to maintain compound integrity.

Photostability may be influenced by the extended conjugated system and the presence of the thiadiazole chromophore. Storage in dark conditions or amber containers would be advisable to prevent potential photodegradation reactions. The thermal stability would be adequate for most synthetic and analytical applications, though prolonged heating should be avoided to prevent decomposition. Similar storage recommendations are noted for related thiadiazole compounds, such as ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, which requires storage under inert atmosphere conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Nuclear Magnetic Resonance spectroscopic profile of this compound would provide detailed structural information through characteristic chemical shifts and coupling patterns observed in both proton and carbon-13 NMR spectra. In the ¹H NMR spectrum, the aromatic protons of the 2-chlorophenyl group would appear in the typical aromatic region between 7.0-8.0 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituent and the thiadiazole ring attachment. The ortho-substitution pattern would result in a complex multipicity pattern for the four aromatic protons.

The ethyl ester group would contribute characteristic signals, with the methylene protons (-OCH₂-) appearing as a quartet around 4.3-4.5 ppm due to coupling with the adjacent methyl group, while the methyl protons (-CH₃) would manifest as a triplet around 1.3-1.5 ppm. These chemical shifts and coupling patterns are consistent with ethyl ester functionalities observed in related thiadiazole compounds documented in the literature.

The ¹³C NMR spectrum would provide additional structural confirmation through characteristic carbonyl carbon resonances around 160-170 ppm for the ester group, aromatic carbon signals in the 120-140 ppm region, and aliphatic carbons from the ethyl group appearing upfield. The thiadiazole ring carbons would exhibit distinctive chemical shifts influenced by the heteroatom environments and substitution patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy would reveal characteristic vibrational frequencies corresponding to the functional groups present in this compound. The carbonyl stretching vibration of the ester group would appear as a strong absorption band around 1720-1740 cm⁻¹, providing definitive evidence for the carboxylate ester functionality. This frequency range is typical for aliphatic ester carbonyls and would be influenced by the electronic effects of the attached thiadiazole ring system.

Aromatic carbon-carbon stretching vibrations would manifest as multiple bands in the 1450-1600 cm⁻¹ region, corresponding to both the chlorophenyl and thiadiazole ring systems. The carbon-hydrogen stretching vibrations of the aromatic protons would appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the ethyl group would occur around 2800-3000 cm⁻¹.

Additional characteristic bands would include carbon-nitrogen stretching vibrations from the thiadiazole ring around 1300-1500 cm⁻¹, carbon-sulfur stretching around 600-800 cm⁻¹, and carbon-chlorine stretching from the chlorophenyl group around 750-850 cm⁻¹. The fingerprint region below 1300 cm⁻¹ would contain numerous bands providing detailed structural information specific to this compound.

Mass Spectrometry

Mass spectrometric analysis of this compound would provide molecular weight confirmation and fragmentation pattern information characteristic of the compound's structure. The molecular ion peak would appear at m/z 294/296 due to the chlorine isotope pattern, with the relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This characteristic chlorine isotope pattern would serve as a definitive identifier for the presence of one chlorine atom in the molecule.

Fragmentation patterns would likely include loss of the ethyl group (M-29) and loss of the ethoxycarbonyl group (M-45), which are common fragmentations observed in ethyl ester compounds. Additional fragments might result from cleavage of the bond between the thiadiazole ring and the chlorophenyl group, producing characteristic fragment ions containing either the substituted thiadiazole portion or the chlorophenyl moiety.

The base peak in the mass spectrum might correspond to a stable fragment ion formed through rearrangement processes typical of aromatic heterocyclic compounds. High-resolution mass spectrometry would provide accurate mass measurements enabling confirmation of the molecular formula and differentiation from other isomeric structures. Tandem mass spectrometry techniques could provide additional structural information through controlled fragmentation pathways.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound would reflect the electronic transitions associated with the conjugated aromatic systems present in the molecule. The compound would likely exhibit absorption maxima in both the UV and near-visible regions due to π-π* transitions involving the thiadiazole ring system and the chlorophenyl group. The extended conjugation through the heterocyclic ring system would result in bathochromic shifts compared to simpler aromatic compounds.

Primary absorption bands would be expected in the 250-300 nm region, corresponding to π-π* transitions of the aromatic systems. The specific wavelengths and extinction coefficients would be influenced by the electron-withdrawing effects of the chlorine substituent and the ester group, which modulate the electronic properties of the conjugated system. Additional absorption features might appear at longer wavelengths due to charge-transfer transitions or n-π* transitions involving the heteroatoms.

The molar absorptivity values would provide information about the intensity of electronic transitions and could be useful for quantitative analysis applications. Solvent effects on the absorption spectrum would provide insights into the compound's interaction with different solvents and the polarity of excited states. Comparison with related thiadiazole derivatives would help establish structure-property relationships within this class of compounds.

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and spatial arrangements of all atoms within the molecule. The crystal structure would reveal the preferred conformation of the compound in the solid state, particularly the relative orientations of the chlorophenyl group and the ethyl carboxylate substituent with respect to the thiadiazole ring plane. Single crystal diffraction data would enable determination of the space group, unit cell parameters, and crystallographic symmetry elements.

The molecular geometry obtained from X-ray analysis would show the degree of planarity within the thiadiazole ring system and any deviation from ideal bond angles due to electronic effects of the substituents. The torsion angles between the chlorophenyl group and the thiadiazole ring would indicate the extent of conjugative interaction between these aromatic systems. Similar crystallographic studies of related compounds, such as the thiadiazole derivatives mentioned in the search results, demonstrate the importance of non-bonding interactions in determining molecular conformations.

Thermal parameters derived from the crystallographic analysis would provide information about atomic displacement and molecular motion within the crystal lattice. These parameters can indicate the relative flexibility of different molecular regions and the strength of intermolecular interactions stabilizing the crystal structure.

Molecular Packing and Intermolecular Interactions

The crystal packing arrangement of this compound would be stabilized by various intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding involving the ester oxygen atoms. The presence of the chlorine atom provides opportunities for halogen bonding interactions with electron-rich regions of neighboring molecules, which could significantly influence the packing efficiency and crystal stability.

π-π stacking interactions between the aromatic ring systems would likely play a crucial role in determining the three-dimensional arrangement of molecules within the crystal lattice. The parallel or offset stacking of thiadiazole rings and chlorophenyl groups would contribute to the overall packing energy and influence the crystal density. The optimal stacking distances would balance attractive π-π interactions with repulsive forces between electron-rich regions.

The ester functional group could participate in weak hydrogen bonding interactions through its oxygen atoms acting as hydrogen bond acceptors with aromatic carbon-hydrogen donors from neighboring molecules. These secondary interactions, while individually weak, collectively contribute to the stability of the crystal structure and influence physical properties such as melting point and solubility.

Hydrogen Bonding Patterns

Although this compound lacks traditional hydrogen bond donors such as hydroxyl or amino groups, the compound can participate in weak hydrogen bonding interactions as an acceptor through its nitrogen and oxygen atoms. The ester carbonyl oxygen represents the most likely hydrogen bond acceptor site, capable of forming weak C-H···O interactions with aromatic and aliphatic hydrogen atoms from neighboring molecules in the crystal structure.

The nitrogen atoms within the thiadiazole ring may also serve as hydrogen bond acceptors, though their acceptor strength would be modulated by the aromatic character of the ring system and the electron-withdrawing effects of the substituents. The geometry and strength of these hydrogen bonding interactions would influence the directionality of molecular packing and contribute to the formation of specific supramolecular architectures.

Studies of related thiadiazole compounds have revealed the importance of non-bonding interactions between sulfur atoms and nitrogen atoms in determining molecular conformations. Similar intramolecular interactions might be present in this compound, influencing the preferred conformation and affecting intermolecular packing arrangements.

Structural Comparison with Related Thiadiazole Derivatives

Comparative structural analysis with related thiadiazole derivatives would provide insights into the specific effects of the 2-chlorophenyl and ethyl carboxylate substituents on molecular geometry and crystal packing. Comparison with simpler analogs such as ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate would highlight the steric and electronic influences of the bulky aromatic substituent versus a simple methyl group.

Structural similarities and differences with ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate would specifically illustrate the impact of the chlorine substituent on molecular properties. The electron-withdrawing chlorine atom would be expected to influence bond lengths within the aromatic system and potentially affect the torsion angle between the phenyl group and the thiadiazole ring. Changes in intermolecular interactions due to the chlorine substituent would be reflected in differences in crystal packing arrangements and unit cell parameters.

Analysis of compounds containing the 2-chlorophenyl-thiadiazole motif, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, would provide information about the consistent structural features imparted by this substitution pattern across different thiadiazole derivatives. The comparison would reveal whether certain conformational preferences and packing motifs are characteristic of the 2-chlorophenyl-thiadiazole framework regardless of the nature of the second substituent.

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPHZSWHEXMEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acylhydrazines

One common method involves the use of acylhydrazines as precursors. These compounds react with carbon disulfide (CS2) in the presence of a base like sodium hydride to form acyldithiocarbazates, which then undergo cyclodehydration to yield 1,3,4-thiadiazoles.

Synthetic Steps:

Synthesis via Thiosemicarbazides

Another approach involves the use of thiosemicarbazides. These compounds are formed by reacting isothiocyanates with acyl hydrazides and then undergo cyclization to form 1,3,4-thiadiazoles.

Synthetic Steps:

  • Preparation of Thiosemicarbazide: React an isothiocyanate with an acyl hydrazide.
  • Cyclization: Use a reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC·HCl) or p-toluenesulfonyl chloride (p-TsCl) to facilitate cyclization.

Solid-Phase Synthesis

Solid-phase synthesis offers an efficient method for producing 1,3,4-thiadiazoles. This involves attaching the acyldithiocarbazate intermediate to a resin, followed by cyclization and release of the product.

Synthetic Steps:

  • Attachment to Resin: Load the acyldithiocarbazate onto a solid support.
  • Cyclization: Perform cyclodehydration on the resin-bound intermediate.
  • Release: Use amines to cleave the product from the resin.

Data Table: Comparison of Synthesis Methods

Method Starting Materials Reagents Yield Advantages
Acylhydrazine Route 2-Chlorobenzoyl chloride, Hydrazine hydrate CS2, NaH, TMSCl 60-80% High purity, straightforward
Thiosemicarbazide Route Isothiocyanate, Acyl hydrazide EDC·HCl, p-TsCl 50-70% Versatile, multiple substitution options
Solid-Phase Synthesis Acyldithiocarbazate, Resin CS2, NaH, TMSCl, Amines 70-90% Efficient, high throughput

Research Findings

Recent studies have emphasized the importance of optimizing reaction conditions to improve yields and purity. For instance, the choice of base and cyclization reagent significantly affects the outcome of the synthesis. Additionally, solid-phase synthesis has been highlighted for its efficiency and scalability in producing diverse 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenated aryl groups (e.g., 2-chlorophenyl, 2,4-difluorophenyl) are introduced via cross-coupling reactions, while alkyl groups (e.g., methyl) are added through multi-component syntheses. Electron-withdrawing groups like halogens improve thermal stability and bioactivity .
  • Synthetic Efficiency : The Sandmeyer reaction achieves moderate yields (e.g., 71% for brominated intermediates ), whereas multi-component reactions (e.g., for compound 11c) often require reflux conditions but offer structural diversity .

Key Observations :

  • Anticancer Potency : Compounds with electron-withdrawing groups (e.g., nitro, chloro) show enhanced cytotoxicity. For example, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine outperforms cisplatin in breast cancer models .
  • Antimicrobial Potential: Ethyl 5-(2-chlorophenyl) derivatives may mimic the activity of compounds like ethyl 4-(4-chlorophenyl)-5-(hydrazono) analogs, which exhibit antifungal properties against black fungi .

Commercial and Industrial Relevance

  • Availability : Ethyl 5-chloro- and 5-bromo-1,3,4-thiadiazole-2-carboxylates are commercially available at 97–98% purity, priced competitively (e.g., ~RMB 1–100/g) .
  • Scalability : Gram-to-kilogram-scale synthesis of difluorophenyl analogs (e.g., compound 64) demonstrates industrial feasibility for halogenated thiadiazoles .

Biological Activity

Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C11H9ClN2O2SC_{11}H_9ClN_2O_2S and a molecular weight of 268.72 g/mol. The structure features a five-membered thiadiazole ring with nitrogen atoms at positions 1, 3, and 4, and a sulfur atom at position 5. The compound incorporates a 2-chlorophenyl group and an ethyl carboxylate group, which influence its biological activity through enhanced lipophilicity and reactivity.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens:

  • Antibacterial Activity : Studies have shown that thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes .
  • Antifungal Activity : Similar studies indicate that this compound can inhibit fungal growth, although specific data on its antifungal potency is limited. The presence of the chlorophenyl group may enhance its ability to penetrate fungal cell walls.

Anti-inflammatory Properties

Research indicates that thiadiazoles can modulate inflammatory responses. This compound has been studied for its anti-inflammatory effects through mechanisms such as inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers in vitro .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it exhibited an IC50 value of approximately 0.28μg/mL0.28\mu g/mL against MCF-7 cells .
  • Mechanism of Action : Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that the compound may interfere with critical signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thiadiazole derivatives:

CompoundBiological ActivityIC50 (µg/mL)Notes
This compoundAnticancer~0.28Effective against MCF-7 cells
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideAntiviralN/AKnown for antiviral properties
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleAnticancerN/AStudied for anticancer effects

Case Studies

Several case studies have documented the biological activities of thiadiazoles:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives similar to this compound possess significant cytotoxicity against various cancer cell lines. These studies utilized the MTT assay to quantify cell viability post-treatment .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of thiadiazole derivatives in targeting specific tumors. For instance, a study demonstrated that a related compound effectively targeted sarcoma cells in tumor-bearing mice .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate, and what key steps are involved?

The compound is typically synthesized via a two-step approach:

  • Step 1 : Sandmeyer bromination of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) using tert-butyl nitrite and CuBr₂ at room temperature to yield ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield) .
  • Step 2 : Suzuki–Miyaura cross-coupling with 2-chlorophenylboronic acid under palladium catalysis to introduce the 2-chlorophenyl moiety. Reactions are scalable (gram to kilogram) and performed under mild conditions (e.g., aqueous ethanol, room temperature) .

Q. What analytical methods are critical for characterizing this compound and verifying its purity?

  • Elemental analysis confirms stoichiometry (e.g., C₅H₇N₃O₂S for the amino precursor) .
  • Spectral techniques :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for 2-chlorophenyl) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., m/z 285.98 for C₁₁H₈ClN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield and safety?

Schäfer et al. demonstrated scalability using:

  • Mild conditions : Room temperature reactions reduce energy costs and side reactions .
  • Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling ensures high coupling efficiency (yields >85%) .
  • Solvent choice : Ethanol/water mixtures minimize toxicity and simplify purification .
  • Safety : Avoid hazardous reagents like POCl₃ (used in alternative routes) by prioritizing Sandmeyer bromination over traditional thiation methods .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can these be systematically studied?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -Cl, -Br at the phenyl ring) enhance electrophilicity, potentially increasing reactivity in enzyme inhibition assays .
  • Methyl or methoxy groups at the thiadiazole ring (e.g., ethyl 5-methyl derivatives) alter lipophilicity, affecting cell permeability .
    • Methodology :
  • Synthesize analogs via Suzuki coupling with substituted boronic acids .
  • Test in vitro bioactivity (e.g., antimicrobial assays against Gram-positive bacteria) and correlate with computed logP or PSA values .

Q. What computational tools are effective for predicting reactivity or binding modes in target applications?

  • Density Functional Theory (DFT) : Models electron distribution to predict regioselectivity in electrophilic substitution reactions (e.g., bromination at the 5-position of the thiadiazole ring) .
  • Molecular docking : Screens potential targets (e.g., PDE4 enzymes or cannabinoid receptors) by simulating interactions between the 2-chlorophenyl moiety and hydrophobic binding pockets .

Q. How can contradictory data in reported yields or reaction outcomes be resolved?

  • Variables to assess :
  • Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) may reduce coupling efficiency due to colloidal Pd formation .
  • Reagent purity : Impurities in tert-butyl nitrite can lower Sandmeyer bromination yields .
  • pH control : Ammonia quenching in POCl₃-mediated syntheses requires precise pH adjustment (8–9) to prevent byproducts .
    • Mitigation strategies :
  • Reproduce reactions under strictly anhydrous conditions.
  • Use high-purity CuBr₂ and monitor reaction progress via TLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.